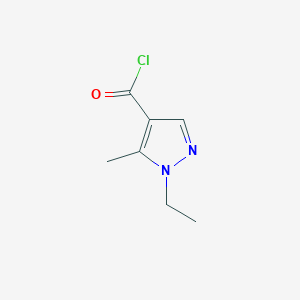

1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride

Description

1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position, a methyl group at the 5-position, and a reactive carbonyl chloride group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to undergo nucleophilic acyl substitution reactions. Its synthesis likely involves chlorination of the corresponding pyrazole-4-carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Properties

IUPAC Name |

1-ethyl-5-methylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-10-5(2)6(4-9-10)7(8)11/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZDLGFZEAKOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to form 1-ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde or 1-ethyl-5-methyl-1H-pyrazole-4-methanol under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine (TEA) or pyridine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Amides, Esters, and Thioesters: Formed through substitution reactions with nucleophiles.

Aldehydes and Alcohols: Formed through reduction reactions.

Scientific Research Applications

1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:

Biology: Investigated for its role in the development of new antimicrobial and anti-inflammatory agents.

Medicine: Explored for its potential as a building block in the synthesis of novel pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and resulting in therapeutic effects . The specific molecular targets and pathways involved depend on the nature of the derivative formed and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Reactivity

The carbonyl chloride group in 1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride distinguishes it from analogs with alternative functional groups, such as carbaldehydes or carboxylic acids. For example:

- 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (synthesized via the Vilsmeier-Haack reaction) contains a carbaldehyde group at the 4-position, which is less reactive than carbonyl chloride. This limits its utility in direct coupling reactions but makes it suitable for oxidation or reduction pathways .

Table 1: Functional Group Reactivity Comparison

| Compound | Functional Group | Reactivity (Nucleophilic Acyl Substitution) | Stability |

|---|---|---|---|

| This compound | Carbonyl chloride | High (forms amides, esters) | Low (moisture-sensitive) |

| 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde | Carbaldehyde | Moderate (forms imines, undergoes oxidation) | Moderate |

Substituent Effects

- Positional Influence : The ethyl group at the 1-position in the target compound provides steric bulk and electron-donating effects, enhancing metabolic stability compared to aryl-substituted analogs (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde). Aryl groups may introduce electron-withdrawing effects or susceptibility to oxidative degradation.

- Methyl vs.

Table 2: Substituent Impact on Properties

| Compound | 1-Position Substituent | 5-Position Substituent | Electronic Effects | Lipophilicity (LogP)* |

|---|---|---|---|---|

| This compound | Ethyl (electron-donating) | Methyl (electron-neutral) | Moderate activation | ~2.1 (estimated) |

| 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde | Aryl (variable) | Chloro (electron-withdrawing) | Ring deactivation | ~1.8–2.5 (varies) |

*Estimated using fragment-based methods.

Research Findings and Industrial Relevance

- Pharmaceuticals: Derivatives of this compound exhibit improved bioavailability compared to aryl-substituted analogs, as noted in patent literature for antifungal agents.

- Agrochemicals : The 5-methyl substituent reduces phytotoxicity in herbicide intermediates relative to 5-chloro derivatives, as reported in crop protection studies.

Biological Activity

1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and various applications based on recent research findings.

- Molecular Formula : C7H9ClN2O

- Molecular Weight : 172.62 g/mol

This compound exhibits biological activity primarily through its interaction with various molecular targets, particularly enzymes and receptors. The compound is known to undergo several chemical reactions, including:

- Substitution Reactions : The carbonyl chloride group can react with nucleophiles such as amines and alcohols, forming amides and esters.

- Reduction Reactions : Under specific conditions, it can be reduced to yield 1-ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde or 1-ethyl-5-methyl-1H-pyrazole-4-methanol.

This reactivity allows it to serve as a precursor for synthesizing more complex compounds with significant biological activities.

Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial and antifungal properties. In particular, studies have shown that related compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. It is part of a broader class of pyrazoles that have demonstrated the ability to inhibit cancer cell proliferation. For instance, certain derivatives have shown significant cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 2.43 to 14.65 μM . The mechanism appears to involve the disruption of microtubule assembly, which is crucial for cell division.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds in this class have been shown to inhibit inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound and related compounds:

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a building block in pharmaceutical development. Its ability to form various derivatives makes it a valuable compound for synthesizing novel drugs targeting specific diseases such as cancer and infections.

Q & A

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize the pyrazole core for targeted drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.